

2-Fluoro-3,4-dimethoxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Fluoro-3,4-dimethoxybenzaldehyde
Cat. No.:	B1330778

[Get Quote](#)

An In-depth Technical Guide to 2-Fluoro-3,4-dimethoxybenzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Fluoro-3,4-dimethoxybenzaldehyde**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

2-Fluoro-3,4-dimethoxybenzaldehyde is an aromatic aldehyde featuring a fluorine atom and two methoxy groups on the benzene ring. These substitutions significantly influence the molecule's electronic properties and reactivity.

Physical and Chemical Data

The quantitative physical and chemical properties of **2-Fluoro-3,4-dimethoxybenzaldehyde** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ FO ₃	[1][2][3]
Molecular Weight	184.16 - 184.17 g/mol	[1][2][3][4]
CAS Number	37686-68-3	[3][5]
MDL Number	MFCD03411462	[2][3]
Appearance	Light yellow to yellow solid	[5]
Melting Point	54.5-55.5 °C	[5]
Boiling Point	268.2 ± 35.0 °C (Predicted)	[5]
Density	1.201 ± 0.06 g/cm ³ (Predicted)	[5]
Purity	97%	[3]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of the compound.

- Storage: Store in a tightly closed container in a dry, well-ventilated place.[6] It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[2][5]
- Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[6][7] Use only in a well-ventilated area or under a chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Wash hands thoroughly after handling.[7][8]

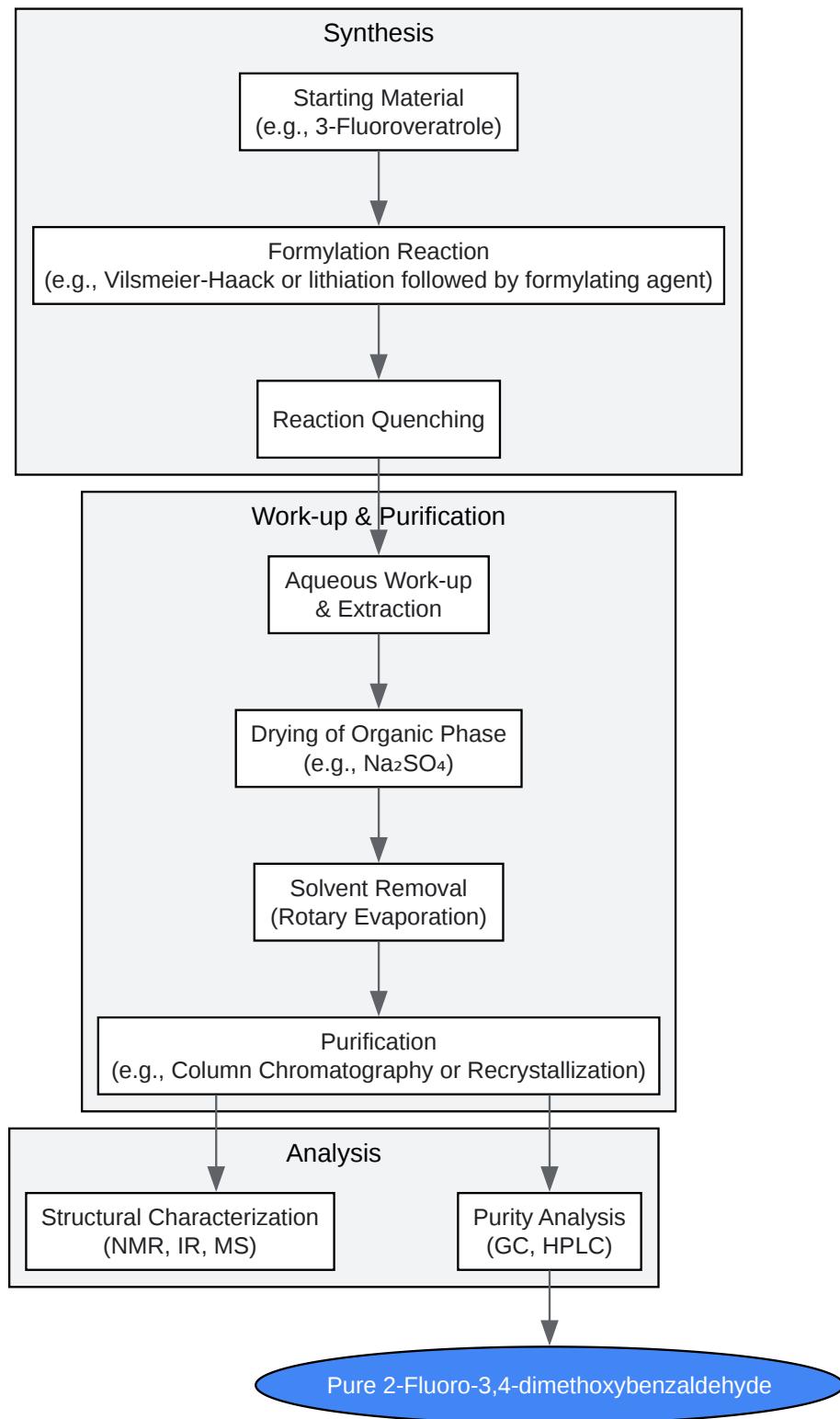
Chemical Reactivity and Applications

2-Fluoro-3,4-dimethoxybenzaldehyde is a valuable intermediate in organic synthesis, particularly in the preparation of bioactive molecules and fine chemicals.[2]

- Aldehyde Group Reactivity: The aldehyde functional group is a key site for carbon-carbon bond formation through reactions such as aldol condensations, Wittig reactions, and reductive aminations.

- **Influence of Substituents:** The fluorine and methoxy substituents modulate the electronic and steric properties of the molecule. The electronegative fluorine atom acts as an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde. [9] The methoxy groups are electron-donating by resonance, which can affect the sites of electrophilic aromatic substitution.[9] This specific substitution pattern is often sought to enhance drug potency and metabolic stability in pharmaceutical development.[2]
- **Applications:** It serves as a key building block in the synthesis of pharmaceuticals, especially those targeting the central nervous system.[2] The presence of fluorine is known to enhance the biological activity of many compounds, making it a valuable component in the development of new therapeutic agents and agrochemicals.[4]

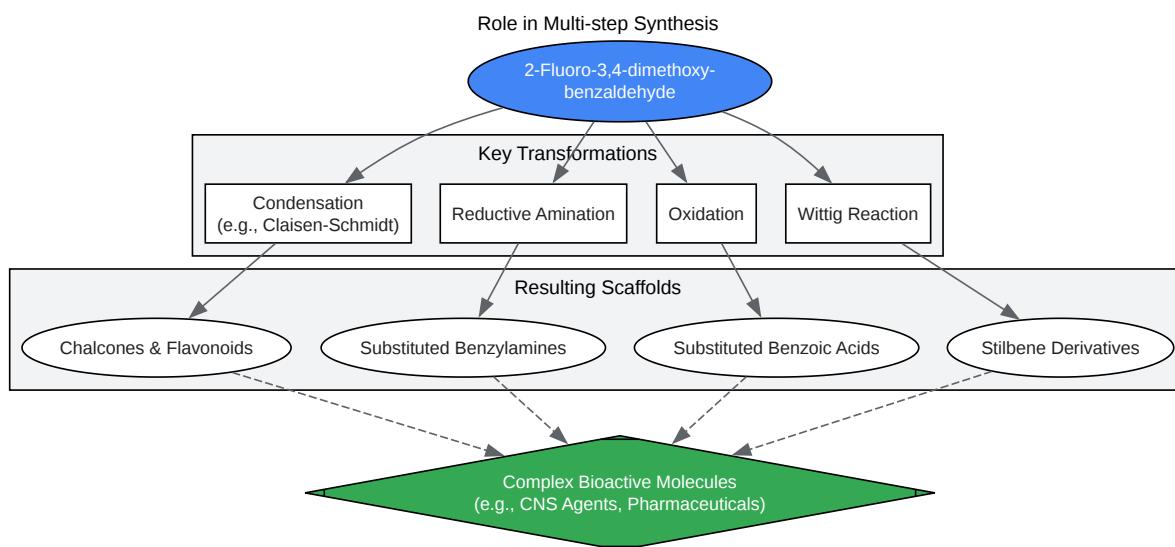
Experimental Protocols


While a specific, detailed synthesis protocol for **2-Fluoro-3,4-dimethoxybenzaldehyde** is described in the literature, a general workflow can be inferred from related syntheses of substituted benzaldehydes.[10] The synthesis often involves the formylation of a corresponding substituted benzene ring.

Representative Synthesis Workflow

A potential synthetic route could involve the formylation of 3-fluoroveratrole. A previous report outlines a synthesis for 3-fluoroveratrole and mentions its use in obtaining **2-fluoro-3,4-dimethoxybenzaldehyde**, aiming to avoid hazardous reagents like those used in chloromethylation.[10]

The general workflow for synthesis, purification, and analysis is depicted below.


General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and analysis.

Role in Synthetic Pathways

As an intermediate, **2-Fluoro-3,4-dimethoxybenzaldehyde** is a starting point for the construction of more complex molecular architectures. The aldehyde can be transformed into a variety of other functional groups or used to build larger carbon skeletons.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of the target compound.

Spectral Data

Structural elucidation and confirmation are typically performed using standard spectroscopic methods. While specific spectra for this compound are not provided in the search results, the expected signals can be predicted.

- ^1H NMR: Protons of the aldehyde group (CHO), methoxy groups (OCH_3), and the aromatic ring would be visible. The aldehyde proton would appear as a singlet at a characteristic

downfield shift (around 9-10 ppm). Methoxy protons would be sharp singlets around 3-4 ppm. The aromatic protons would show splitting patterns influenced by both the fluorine and other substituents.

- ^{13}C NMR: The spectrum would show distinct peaks for the carbonyl carbon (highly deshielded, >180 ppm), aromatic carbons (with C-F coupling), and methoxy carbons.
- IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1700 cm^{-1}) and C-O stretches for the methoxy groups.

Safety and Toxicology

A specific Safety Data Sheet (SDS) for **2-Fluoro-3,4-dimethoxybenzaldehyde** was not found. However, data from structurally similar compounds like 2-fluoro-3-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde can provide guidance on potential hazards.

- Hazard Classification (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye damage.[6][7][8] May also cause respiratory irritation.[6][7]
- First Aid Measures:
 - Inhalation: Move the person to fresh air.[8]
 - Skin Contact: Wash off with soap and plenty of water.[8]
 - Eye Contact: Rinse cautiously with water for several minutes.[7]
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[7][8]
 - In all cases of exposure, seek medical attention if symptoms persist.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Fluoro-3,4-dimethoxybenzaldehyde [myskinrecipes.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Fluoro-3,4-dimethoxy-benzaldehyde CAS#: 37686-68-3 [amp.chemicalbook.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [2-Fluoro-3,4-dimethoxybenzaldehyde chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330778#2-fluoro-3-4-dimethoxybenzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com